molecular formula C16H15N5O2 B13869248 2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide

2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide

Cat. No.: B13869248
M. Wt: 309.32 g/mol
InChI Key: MVVHXOUEIUSNEB-UHFFFAOYSA-N
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Description

2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzamide with 3-hydroxybenzaldehyde under acidic conditions to form the quinazoline core. This intermediate is then reacted with chloroacetic acid in the presence of a base to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as tyrosine kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities. Its hydroxyphenyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to other quinazoline derivatives .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide

InChI

InChI=1S/C16H15N5O2/c17-8-14(23)19-10-4-5-13-12(7-10)15(21-16(18)20-13)9-2-1-3-11(22)6-9/h1-7,22H,8,17H2,(H,19,23)(H2,18,20,21)

InChI Key

MVVHXOUEIUSNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=NC3=C2C=C(C=C3)NC(=O)CN)N

Origin of Product

United States

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